2,3,3a,5-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-4-one
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Description
2,3,3a,5-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-4-one is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.241. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the α-amylase and α-glucosidase enzymes . These enzymes play a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.
Mode of Action
The compound interacts with these enzymes, inhibiting their activity . This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents the enzyme from effectively binding to its substrate and carrying out its function.
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase enzymes affects the carbohydrate digestion pathway. By preventing these enzymes from breaking down complex carbohydrates into simpler sugars, the compound can reduce the amount of glucose that is absorbed into the bloodstream after a meal .
Result of Action
The primary result of the compound’s action is a reduction in post-meal blood glucose levels . By inhibiting the action of α-amylase and α-glucosidase, the compound reduces the amount of glucose that is produced from the digestion of carbohydrates and subsequently absorbed into the bloodstream .
Properties
IUPAC Name |
2,3,3a,5-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12-8-4-3-7-9(8)13-10-5-1-2-6-11(10)14-12/h1-2,5-6,8H,3-4,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFLNGUFPIVPJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=NC3=CC=CC=C3NC2=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.